molecular formula C19H29N3O4 B5545277 (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

(1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

Cat. No.: B5545277
M. Wt: 363.5 g/mol
InChI Key: WJZBUYBZHKUVHM-QAVIERHMSA-N
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Description

The compound (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one is a complex organic molecule with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring a combination of ethoxyethyl, piperazine, and azatricyclo moieties, suggests a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Introduction of the ethoxyethyl group: This step usually involves an alkylation reaction, where an ethoxyethyl halide reacts with a nucleophilic site on the tricyclic core.

    Attachment of the piperazine moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine ring is introduced using a suitable leaving group on the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one can undergo various types of chemical reactions, including:

    Oxidation: The ethoxyethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[521

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s structure suggests that it could act as an inhibitor or modulator of these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,7S)-3-(2-methoxyethyl)-6-(4-methylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

    (1R,7S)-3-(2-ethoxyethyl)-6-(4-methylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one: Similar structure but with a methyl group on the piperazine ring instead of an ethyl group.

Uniqueness

The uniqueness of (1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one lies in its specific combination of functional groups and its tricyclic structure. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1R,7S)-3-(2-ethoxyethyl)-6-(4-ethylpiperazine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-3-20-7-9-21(10-8-20)17(23)15-14-5-6-19(26-14)13-22(11-12-25-4-2)18(24)16(15)19/h5-6,14-16H,3-4,7-13H2,1-2H3/t14-,15?,16?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZBUYBZHKUVHM-QAVIERHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOCC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOCC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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